2-Butyl-4,6-dihydroxybenzoic acid
Overview
Description
2-Butyl-4,6-dihydroxybenzoic acid: is a phenolic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their antioxidant properties and are commonly found in various plants. The structure of this compound includes a benzene ring substituted with two hydroxyl groups and a carboxyl group, along with a butyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Kolbe-Schmitt reaction, where resorcinol is carboxylated in the presence of carbon dioxide under high pressure and temperature. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Kolbe-Schmitt reactions followed by purification processes such as crystallization and chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Butyl-4,6-dihydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Butyl-4,6-dihydroxybenzoic acid involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily mediated through the scavenging of reactive oxygen species and the inhibition of oxidative chain reactions. The compound may also interact with various molecular targets and pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Comparison: 2-Butyl-4,6-dihydroxybenzoic acid is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other hydroxybenzoic acids. The butyl group may enhance its lipophilicity, allowing for better interaction with lipid membranes and potentially increasing its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
2-butyl-4,6-dihydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYYQAXKLEYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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